molecular formula C19H16N8O B1663016 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol CAS No. 1159490-85-3

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

货号 B1663016
CAS 编号: 1159490-85-3
分子量: 372.4 g/mol
InChI 键: PDMUGYOXRHVNMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol” is a novel class of exquisitely selective Mesenchymal-Epithelial Transition Factor (c-MET) protein kinase inhibitors . It has been identified as a clinical candidate for the treatment of cancer . This compound is a part of the triazoloquinazoline class of compounds, which are known for their potential as therapeutic agents .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The corresponding acids undergo condensation and hydrolysis followed by cyclization to give pyrazoloquinolines . These are then substituted to yield the final compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple heterocyclic moieties. It includes a quinoline ring and a triazole ring, which are fused together to form a triazoloquinazoline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, hydrolysis, and cyclization . These reactions are carried out under specific conditions to ensure the correct formation of the compound .

科学研究应用

Role in Oncology Research

This compound has garnered significant interest in oncology research due to its role as a potent and selective inhibitor of the c-MET receptor tyrosine kinase, a critical factor in oncogenesis and tumor progression. Studies have shown it to demonstrate effective tumor growth inhibition in c-MET dependent tumor models, with good oral pharmacokinetic properties and an acceptable safety profile in preclinical studies, leading to its progression to clinical evaluation in oncology settings (Cui et al., 2012).

Synthesis and Structural Optimization

Research in medicinal chemistry has focused on the synthesis and optimization of this compound. For instance, a series of indole derivatives, including this compound, demonstrated inhibition of c-MET kinase activity, which is implicated in several human cancers (Ye et al., 2012). Further, a study focusing on metabolite profiling-based structural optimization identified various quinoline derivatives of this compound, which exhibited potent activities and were stable in liver microsomes among different species (Zhao et al., 2017).

Pharmacokinetic Modeling

Pharmacokinetic modeling studies have been conducted to predict the plasma concentration-time profiles of this compound in humans, comparing physiologically based pharmacokinetic models with traditional one-compartment models. These studies are crucial for understanding the drug's behavior in the human body and for guiding clinical dosing regimens (Yamazaki et al., 2011).

Exploration of Novel Derivatives and Antimicrobial Activity

Research has also been conducted on various derivatives and related compounds to explore their potential applications. For example, a study on the synthesis and characterization of novel pyrazoline and pyrazole derivatives revealed insights into their potential antibacterial and antifungal activities (Hassan, 2013).

未来方向

The compound shows promise as a therapeutic agent for the treatment of cancer . Future research could focus on further exploring its potential uses, improving its synthesis process, and conducting more detailed studies on its safety and efficacy.

属性

IUPAC Name

2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUGYOXRHVNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026097
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

CAS RN

956905-27-4
Record name PF-04217903
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04217903
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12848
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 6-(6-{1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazol-4-yl}-[1,2,3]triazolo[4,5-b]pyrazin-1-ylmethyl)-quinoline (780 mg, 1.71 mmol) in CH2Cl2 (20 mL) was added the anhydrous HCl dioxane solution dropwise (4N, 1.07 mL, 4.27 mmol). A white solid was precipitated out. The reaction mixture was stirred for 1 hour and the LCMS showed the completion of the reaction. The reaction mixture was concentrated, and the residue was dissolved in distilled water (15 mL). The solution was adjusted to pH 7 with Na2CO3. An off-white solid was crashed out, which was filtered, washed with water, and dried on a high vacuum for 1 hour. The solid was re-crystallized from EtOH (50 mL) to provide 2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (400, 63% yield) as a white crystalline solid with a melting point of 222° C. 1H NMR (400 MHz, DMSO-d6) δ 9.22 (s, 1H) 8.89 (dd, J=4.14, 1.70 Hz, 1H) 8.63 (s, 1H) 8.37 (dd, J=8.38, 1.04 Hz, 1H) 8.32 (s, 1H) 7.98-8.04 (m, 2H) 7.82 (dd, J=8.67, 2.07 Hz, 1H) 7.53 (dd, J=8.29, 4.14 Hz, 1H) 6.15 (s, 2H) 4.96 (t, J=5.27 Hz, 1H) 4.24 (t, J=5.46 Hz, 2H) 3.78 (q, J=5.46 Hz, 2H).
Name
6-(6-{1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-1H-pyrazol-4-yl}-[1,2,3]triazolo[4,5-b]pyrazin-1-ylmethyl)-quinoline
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1cnc2ccc(Cn3nnc4ncc(-c5cnn(CCOC6CCCCO6)c5)nc43)cc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 3
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 5
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol

Citations

For This Compound
62
Citations
F Zhao, LD Zhang, Y Hao, N Chen, R Bai… - European Journal of …, 2017 - Elsevier
c-Met/HGF signaling pathway plays an important role in cancer progression, and it was considered to be related to poor prognosis and drug resistance. Based on metabolite profiling of (…
Number of citations: 17 www.sciencedirect.com
JJ Cui, M McTigue, M Nambu… - Journal of Medicinal …, 2012 - ACS Publications
The c-MET receptor tyrosine kinase is an attractive oncology target because of its critical role in human oncogenesis and tumor progression. An oxindole hydrazide hit 6 was identified …
Number of citations: 101 pubs.acs.org
JJ Cui, H Shen, M Tran-Dubé, M Nambu… - Journal of Medicinal …, 2013 - ACS Publications
The hepatocyte growth factor (HGF)/c-Met signaling axis is deregulated in many cancers and plays important roles in tumor invasive growth and metastasis. An exclusively selective c-…
Number of citations: 32 pubs.acs.org
H Jia, G Dai, J Weng, Z Zhang, Q Wang… - Journal of medicinal …, 2014 - ACS Publications
HGF/c-Met signaling has been implicated in human cancers. Herein we describe the invention of a series of novel triazolopyrazine c-Met inhibitors. The structure–activity relationship of …
Number of citations: 118 pubs.acs.org
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org
L Ye, J Wu, J Yang, W Chen, Y Luo, Y Zhang - Medicinal Chemistry …, 2015 - Springer
HGF/c-Met signaling pathway has come into the spotlight as a promising therapeutic target for inhibiting tumor growth and has become one of the leading molecular targets in cancer. …
Number of citations: 11 link.springer.com
H Cheng, SK Nair, BW Murray, C Almaden… - Journal of Medicinal …, 2016 - ACS Publications
First generation EGFR TKIs (gefitinib, erlotinib) provide significant clinical benefit for NSCLC cancer patients with oncogenic EGFR mutations. Ultimately, these patients’ disease …
Number of citations: 86 pubs.acs.org
S Mohamady, M Galal, WM Eldehna, DC Gutierrez… - ACS …, 2020 - ACS Publications
The vascular endothelial growth factor receptor 2 (VEGFR2) and c-mesenchymal epithelial transition factor (c-Met) are members of receptor tyrosine kinases which have a crucial role in …
Number of citations: 19 pubs.acs.org
X Liu, Y Li, Q Zhang, Q Pan, P Zheng, X Dai… - Frontiers in …, 2022 - frontiersin.org
In this study, a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed, synthesized and evaluated for their c-Met/VEGFR-2 kinase inhibition and antiproliferative activities …
Number of citations: 4 www.frontiersin.org
R Alam, D Wahi, R Singh, D Sinha, V Tandon… - Bioorganic …, 2016 - Elsevier
In an attempt to find potential anticancer agents, a series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates 5a-i and 5-(3-(4-…
Number of citations: 76 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。